N-(4-Hydroxy-4-propan-2-ylcyclohexyl)prop-2-enamide
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Overview
Description
Enamides, such as N-(4-Hydroxy-4-propan-2-ylcyclohexyl)prop-2-enamide, are a type of organic compound characterized by the presence of a carbon-carbon double bond adjacent to an amide group . They are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis .
Synthesis Analysis
The synthesis of enamides can be achieved through various methods. One common method is the Ugi multi-component reaction, which involves the coupling of aniline, isocyanide, paraformaldehyde, and acrylic acid .Molecular Structure Analysis
The molecular structure of enamides is characterized by a carbon-carbon double bond adjacent to an amide group. The exact structure would depend on the specific substituents attached to the molecule .Chemical Reactions Analysis
Enamides can undergo a variety of chemical reactions due to the presence of the carbon-carbon double bond and the amide group. For example, they can participate in addition reactions, oxidation reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of enamides can vary widely depending on their specific structure. For example, they are generally soluble in organic solvents and have varying degrees of stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-hydroxy-4-propan-2-ylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(14)13-10-5-7-12(15,8-6-10)9(2)3/h4,9-10,15H,1,5-8H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOVJLJYVWCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(CC1)NC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-4-propan-2-ylcyclohexyl)prop-2-enamide |
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